(5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone
Description
The compound "(5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone" is a pyrazolo-pyridine derivative featuring a methylsulfonyl group at the 5-position of the tetrahydro-1H-pyrazolo[4,3-c]pyridine core and a piperidinyl methanone substituent.
Properties
IUPAC Name |
(5-methylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-21(19,20)17-8-5-11-10(9-17)12(15-14-11)13(18)16-6-3-2-4-7-16/h2-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTOAVTXENUQAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)C(=NN2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone typically involves multi-step synthetic procedures. A common route includes:
Starting with the construction of the pyrazolopyridine core through the condensation of suitable starting materials.
Introduction of the methylsulfonyl group via sulfonation reactions.
Attachment of the piperidine ring using N-alkylation techniques.
Each of these steps requires specific reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely be scaled up using continuous flow techniques to optimize reaction conditions and minimize waste. Key steps would involve:
Large-scale synthesis of the pyrazolopyridine intermediate.
Efficient sulfonation protocols to introduce the methylsulfonyl group.
High-yielding N-alkylation to complete the synthesis with the piperidine moiety.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Can undergo oxidation at the methylsulfonyl group, potentially forming sulfone derivatives.
Reduction: : Reduction reactions could target the carbonyl group, converting it to alcohol derivatives.
Substitution: : Nucleophilic substitution reactions may occur at the pyridine ring or the methylsulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Ammonia, amines, thiols.
Major Products Formed
Oxidation: : Formation of sulfone derivatives.
Reduction: : Formation of alcohol derivatives.
Substitution: : Various substituted pyrazolopyridines and sulfonyl compounds.
Scientific Research Applications
Chemistry
In chemistry, (5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone is used as a versatile intermediate in the synthesis of more complex molecules. Its unique structural features allow for various chemical transformations, enabling the exploration of new reaction pathways.
Biology
Biologically, this compound has potential applications as a probe in studying enzyme mechanisms. Its ability to interact with specific biological targets makes it useful in elucidating the functions of certain proteins and enzymes.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. Due to its structural complexity, it may exhibit activity against specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. Its role as an intermediate in various chemical processes highlights its importance in industrial chemistry.
Mechanism of Action
The mechanism by which (5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone exerts its effects typically involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways.
Molecular Targets: : Enzymes, receptors, signaling proteins.
Pathways Involved: : Inhibition or activation of enzymatic reactions, modulation of receptor activity, interference with signaling cascades.
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs can be categorized based on core scaffolds and substituents. Key comparisons include:
| Compound Name | Core Scaffold | Key Substituents | Molecular Features |
|---|---|---|---|
| (5-(Methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone | Pyrazolo[4,3-c]pyridine | Methylsulfonyl, piperidinyl methanone | High polarity (sulfonyl), basicity (piperidine) |
| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | Pyrazoline | Diphenylpyrazole, pyridinyl methanone | Lipophilic (phenyl groups), planar structure |
| Methanone, [4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl | Pyrazoline | 2-Methylphenyl, pyridinyl methanone | Moderate polarity (methylphenyl), aromatic |
| 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one | Chromeno-pyrazolo-pyridine | Thienopyrimidinyl, phenyl | Extended conjugation, rigid polycyclic core |
Key Observations :
- The piperidinyl methanone group introduces basicity, which may enhance membrane permeability compared to pyridinyl methanone derivatives .
- Polycyclic analogs (e.g., chromeno-pyrazolo-pyridine ) exhibit rigid structures that could favor target binding but may reduce metabolic stability.
Physicochemical Properties
While explicit data for the target compound is unavailable, properties can be inferred from structural analogs and general trends:
| Property | Target Compound | [3] (Diphenylpyrazole analog) | [10] (2-Methylphenyl analog) | [5] (Chromeno-pyrazolo-pyridine) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~350 (estimated) | 434.5 | 305.4 | 494.5 |
| LogP (estimated) | 1.5–2.5 (moderate polarity) | 4.2 (lipophilic) | 2.8 | 3.7 |
| Solubility | Moderate (sulfonyl group) | Low (phenyl groups) | Moderate | Low (polycyclic core) |
Sources : Estimated using substituent contributions and references to spectral data handbooks .
Biological Activity
The compound (5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone is a novel synthetic molecule with potential therapeutic applications. This article reviews its biological activities based on various studies, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 320.40 g/mol. Its structure features a pyrazolo[4,3-c]pyridine core with a methylsulfonyl group and a piperidinyl substituent that are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values in the micromolar range.
- Neuroprotective Effects : The compound has been evaluated for neuroprotective properties in models of neurodegenerative diseases. In vitro studies suggest it may reduce oxidative stress and apoptosis in neuronal cells.
- Antimicrobial Activity : Some derivatives of the pyrazolo[4,3-c]pyridine scaffold have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria.
The biological effects of the compound are likely mediated through multiple pathways:
- Inhibition of Enzymes : The methylsulfonyl group is known to interact with various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may act as a modulator at specific neurotransmitter receptors, contributing to its neuroprotective effects.
Data Tables
| Biological Activity | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | A549 | 5.2 | |
| Antitumor | MCF-7 | 6.8 | |
| Neuroprotection | Neuronal Cells | N/A | |
| Antimicrobial | E. coli | 12.0 |
Case Studies
A notable study investigated the compound's effects on human lung cancer cells (A549). Treatment with varying concentrations revealed that the compound induced apoptosis through the intrinsic pathway, as evidenced by increased caspase activity and mitochondrial depolarization.
Another study highlighted its potential in neuroprotection where it was shown to significantly decrease levels of reactive oxygen species (ROS) in neuronal cultures exposed to oxidative stress.
Q & A
Q. What are the recommended synthetic routes for (5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone, and how can reaction conditions be optimized?
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Strict adherence to PPE (gloves, lab coat, goggles) is mandatory due to potential toxicity. Avoid skin contact and inhalation by working in a fume hood. Waste must be segregated and disposed via certified hazardous waste services. For large-scale reactions, consider closed-system processing to minimize exposure .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze / spectra to verify pyrazolo-pyridine and piperidine moieties.
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]) and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning .
Advanced Research Questions
Q. How can contradictions in biological activity data for this compound be systematically addressed?
- Methodological Answer : Discrepancies may arise from assay variability or impurities. Implement:
- Reproducibility Checks : Validate assays across independent labs using standardized protocols.
- HPLC Purity Analysis : Ensure ≥95% purity (e.g., C18 column, acetonitrile/water gradient) .
- Dose-Response Studies : Establish EC values under controlled conditions (e.g., pH, temperature) .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic stability.
- QSAR Modeling : Corlate substituent effects (e.g., methylsulfonyl group) with solubility or membrane permeability.
- Docking Studies : Map binding affinities to target proteins (e.g., kinases) using AutoDock Vina .
Q. How can the environmental fate of this compound be evaluated in long-term ecological studies?
- Methodological Answer : Design experiments aligned with the INCHEMBIOL framework :
- Abiotic Stability : Assess hydrolysis/photolysis rates under varying pH and UV exposure.
- Biotic Degradation : Use soil microcosms to track microbial breakdown products via LC-MS/MS.
- Ecotoxicity : Test acute/chronic effects on model organisms (e.g., Daphnia magna) using OECD guidelines.
Theoretical and Methodological Frameworks
Q. How should researchers align experimental design with existing theoretical frameworks for this compound?
- Methodological Answer : Link studies to hypotheses derived from:
Q. What statistical approaches are robust for analyzing dose-dependent responses in in vitro assays?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves. For heterogeneous
- ANOVA with Tukey’s Post Hoc : Compare means across treatment groups.
- Principal Component Analysis (PCA) : Identify confounding variables (e.g., solvent effects) .
Contradiction Resolution and Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
